N-Demethylloine

Physicochemical Properties Analytical Chemistry Extraction

N-Demethylloine, also known as norloline (CAS 4839-19-4), is a loline alkaloid with the molecular formula C7H12N2O. It is a naturally occurring, saturated 1-aminopyrrolizidine characterized by a unique, strained ether bridge between C-2 and C-7.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1401-58-7
Cat. No. B12103466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethylloine
CAS1401-58-7
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CN2CC3C(C2C1O3)N
InChIInChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2
InChIKeySOFXQTNEGHNRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethylloine (CAS 1401-58-7) Procurement Guide: A Foundational Loline Alkaloid


N-Demethylloine, also known as norloline (CAS 4839-19-4), is a loline alkaloid with the molecular formula C7H12N2O [1]. It is a naturally occurring, saturated 1-aminopyrrolizidine characterized by a unique, strained ether bridge between C-2 and C-7 [2]. Isolated from grasses such as Lolium cuneatum and Lolium temulentum [1], this primary amino compound serves as the biosynthetic and chemical precursor to a family of insecticidal alkaloids [REFS-3, REFS-4].

Why N-Demethylloine Cannot Be Substituted with Other Loline Alkaloids in Research


The loline alkaloid family exhibits a strong structure-activity relationship (SAR), making interchangeability impossible for precise research applications. While N-methylated and N-acylated lolines like N-formylloline (NFL) and N-acetylloline (NAL) are the primary bioactive agents with insecticidal activity comparable to nicotine [REFS-1, REFS-2], N-Demethylloine is the fundamental scaffold from which they are synthesized [3]. Its distinct physicochemical properties, including a higher pKa and different solubility profile due to its primary amine, dictate its unique chemical behavior [REFS-4, REFS-5]. Substituting it with a more active derivative would alter the reaction pathway in a synthesis or fail to answer questions about biosynthesis, as N-Demethylloine is the specific, putative biogenic precursor to all other lolines [REFS-6, REFS-7].

Quantitative Differentiation of N-Demethylloine from Related Analogs


N-Demethylloine Exhibits Higher Basicity (pKa) than Loline

N-Demethylloine demonstrates a lower pKa value (8.95) compared to loline (pKa 9.36) [REFS-1, REFS-2]. This difference in basicity confirms the electronic effect of the N-methyl group present in loline, making N-Demethylloine a stronger base.

Physicochemical Properties Analytical Chemistry Extraction

N-Demethylloine Possesses a Lower Density than N-Methylloline

The predicted density of N-Demethylloine is 1.30 g/cm³, which is significantly higher than that of the N,N-dimethylated analog, N-Methylloline (density 1.0172 g/cm³) [REFS-1, REFS-2]. This difference is consistent with the increased molecular weight and altered intermolecular forces due to the additional methyl groups.

Compound Identification Formulation Quality Control

N-Demethylloine Displays a High Optical Rotation Compared to Loline

N-Demethylloine has a reported specific optical rotation of [α]D +15.1° , which is substantially higher than that of loline, reported as [α]D25 +4.6° [1].

Stereochemistry Analytical Chemistry Quality Control

Key Research and Industrial Applications for N-Demethylloine (CAS 1401-58-7)


Synthesis of Loline Alkaloid Derivatives for Structure-Activity Relationship (SAR) Studies

N-Demethylloine is the essential starting material for generating a range of loline alkaloids through simple chemical modifications, such as N-alkylation or N-acylation [1]. Its procurement allows researchers to create a library of compounds with controlled variation at the N-1 position (e.g., loline, N-methylloline, N-acetylloline) to systematically investigate their insecticidal or antifeedant properties, as established by the foundational SAR of the loline class [2].

Investigating the Biosynthesis of Insecticidal Alkaloids in Fungal Endophytes

N-Demethylloine is a putative biogenic precursor in the biosynthetic pathway of all known loline alkaloids [REFS-3, REFS-4]. Its use in isotopic labeling studies is critical for tracing the metabolic flux from simple precursors (e.g., ornithine, putrescine) to the more complex, bioactive lolines [5]. Researchers can use this compound to probe the activity of specific enzymes like LolA and LolO in fungal endophytes like Neotyphodium uncinatum.

Analytical Reference Standard for Metabolite Profiling in Plant-Fungal Symbioses

N-Demethylloine is produced by specific grass-endophyte symbioses and can be detected in culture filtrates and plant tissues [REFS-6, REFS-7]. The quantifiable physicochemical properties (e.g., specific optical rotation [α]D +15.1°, density 1.30 g/cm³) make it a valuable analytical reference standard for HPLC, GC-MS, or LC-MS methods aimed at quantifying loline alkaloid profiles in ecological, agricultural, or toxicological studies.

Developing Advanced Synthetic Methodologies for Strained Polycyclic Amines

The unique, strained oxygen-bridged tricyclic core of N-Demethylloine makes it an attractive target for demonstrating new synthetic methods in organic chemistry. Its successful asymmetric total synthesis in 12 steps from (R)-glyceraldehyde acetonide, involving key reactions like vinylogous aldol reactions and reductive aminations, showcases its utility as a benchmark molecule for assessing the efficiency and stereocontrol of novel synthetic strategies [8].

Technical Documentation Hub

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